
1-((Tetrahydrofuran-2-yl)methyl)-1h-1,2,4-triazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Tetrahydrofuran-2-yl)methyl)-1h-1,2,4-triazole-3-carbonitrile is a chemical compound that features a tetrahydrofuran ring, a triazole ring, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Tetrahydrofuran-2-yl)methyl)-1h-1,2,4-triazole-3-carbonitrile typically involves the reaction of tetrahydrofuran derivatives with triazole precursors. One common method includes the ring opening of tetrahydrofuran to form intermediates, followed by condensation reactions with triazole derivatives . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-((Tetrahydrofuran-2-yl)methyl)-1h-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the nitrile group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
1-((Tetrahydrofuran-2-yl)methyl)-1h-1,2,4-triazole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-((Tetrahydrofuran-2-yl)methyl)-1h-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The nitrile group may participate in hydrogen bonding or other interactions, influencing the compound’s biological effects. The pathways involved can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((Tetrahydrofuran-2-yl)methyl) methanesulfonate: Similar in structure but with a methanesulfonate group instead of a triazole ring.
1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea: Contains a thiourea group instead of a triazole ring.
Uniqueness
1-((Tetrahydrofuran-2-yl)methyl)-1h-1,2,4-triazole-3-carbonitrile is unique due to the presence of both the triazole ring and the nitrile group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C8H10N4O |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
1-(oxolan-2-ylmethyl)-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C8H10N4O/c9-4-8-10-6-12(11-8)5-7-2-1-3-13-7/h6-7H,1-3,5H2 |
InChI-Schlüssel |
TWSSJIXQZLXCKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CN2C=NC(=N2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



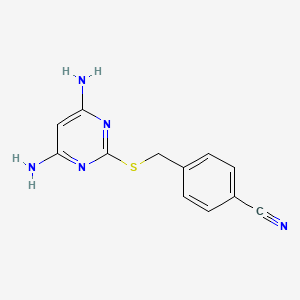
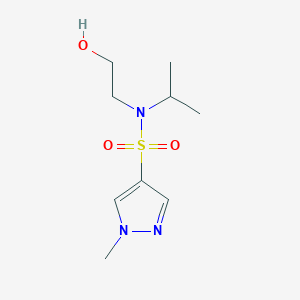
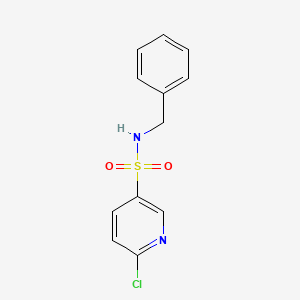
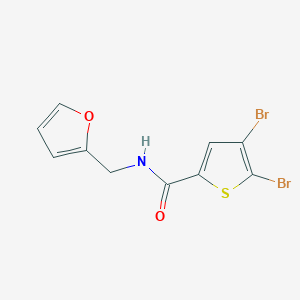
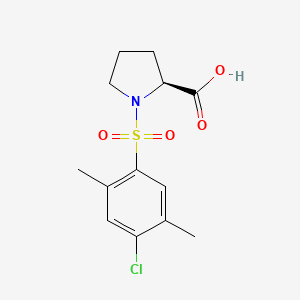


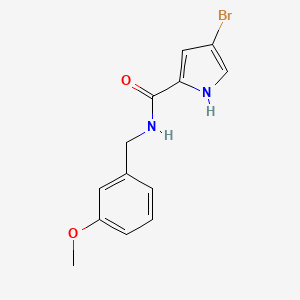

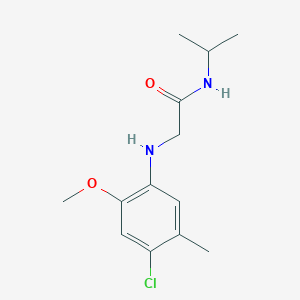
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea](/img/structure/B14907412.png)
![2-[(4-Chlorophthalazin-1-yl)amino]ethanol](/img/structure/B14907416.png)
![2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide](/img/structure/B14907417.png)
